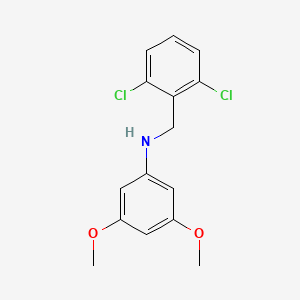
isopropyl 3-(2-chloro-6-nitrophenoxy)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropyl 3-(2-chloro-6-nitrophenoxy)benzoate, also known as Mosquito Magnet, is a synthetic insecticide that is widely used in pest control. It is a potent insecticide that can effectively kill mosquitoes, flies, and other pests. The chemical has been extensively studied for its insecticidal properties and has been found to be safe for human use.
Mécanisme D'action
The mechanism of action of isopropyl 3-(2-chloro-6-nitrophenoxy)benzoate involves the inhibition of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system in insects. The chemical binds to the active site of the enzyme, preventing it from breaking down acetylcholine, a neurotransmitter that is essential for the transmission of nerve impulses. This leads to the accumulation of acetylcholine in the synapses, which results in paralysis and death of the insect.
Biochemical and Physiological Effects
This compound has been found to have no significant biochemical or physiological effects on humans. The chemical is rapidly metabolized and excreted from the body, and there is no evidence of any long-term health effects associated with its use.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using isopropyl 3-(2-chloro-6-nitrophenoxy)benzoate in lab experiments include its potency, specificity, and ease of use. The chemical is highly effective against insect pests and has a low toxicity to humans. However, the limitations of using the chemical in lab experiments include its potential impact on the environment and the need for proper disposal of the chemical and its waste products.
Orientations Futures
There are several future directions for research on isopropyl 3-(2-chloro-6-nitrophenoxy)benzoate. These include:
1. Investigating the potential use of the chemical in the control of other insect pests, such as termites and bed bugs.
2. Studying the impact of the chemical on non-target organisms, such as birds and fish, to assess its potential environmental impact.
3. Developing new formulations of the chemical that are more effective and have a lower environmental impact.
4. Investigating the potential use of the chemical in the development of new insecticides that are more effective and have a lower toxicity to humans and the environment.
5. Studying the mechanism of resistance to the chemical in insect populations and developing strategies to overcome it.
Conclusion
This compound is a potent insecticide that has been extensively studied for its insecticidal properties. The chemical has been found to be safe for human use and has been used in many scientific studies to investigate the effects of insecticides on insect populations and their behavior. However, there is a need for further research to develop new formulations of the chemical that are more effective and have a lower environmental impact.
Méthodes De Synthèse
The synthesis of isopropyl 3-(2-chloro-6-nitrophenoxy)benzoate involves the reaction of 2-chloro-6-nitrophenol with 3-hydroxybenzoic acid in the presence of isopropyl alcohol and a catalyst. The reaction takes place in a solvent medium and is carried out under controlled conditions to obtain a high yield of the desired product.
Applications De Recherche Scientifique
Isopropyl 3-(2-chloro-6-nitrophenoxy)benzoate has been extensively studied for its insecticidal properties. It has been found to be effective against a wide range of insect pests, including mosquitoes, flies, and cockroaches. The chemical has been used in many scientific studies to investigate the effects of insecticides on insect populations and their behavior.
Propriétés
IUPAC Name |
propan-2-yl 3-(2-chloro-6-nitrophenoxy)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO5/c1-10(2)22-16(19)11-5-3-6-12(9-11)23-15-13(17)7-4-8-14(15)18(20)21/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISXDMUUUZGWUAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC(=CC=C1)OC2=C(C=CC=C2Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[4-(4-fluorophenoxy)-1H-pyrazol-3-yl]-5-methoxyphenol](/img/structure/B5834594.png)
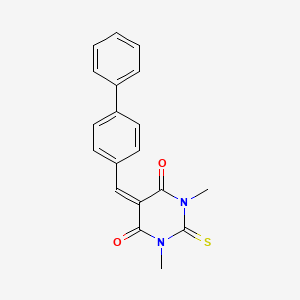
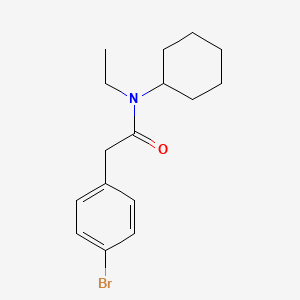
![1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(4-chlorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5834618.png)
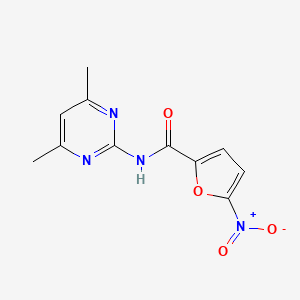
![methyl 3-{[(4-methoxyphenyl)sulfonyl]amino}-2-thiophenecarboxylate](/img/structure/B5834652.png)
![4-[(4-methoxyphenyl)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5834663.png)
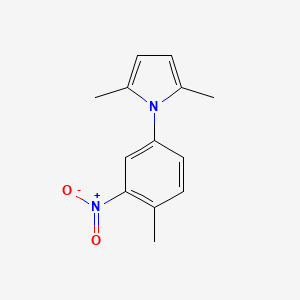


![N-[4-(aminocarbonyl)phenyl]-4-methylbenzamide](/img/structure/B5834682.png)
